Decyl dichloroacetate

Descripción

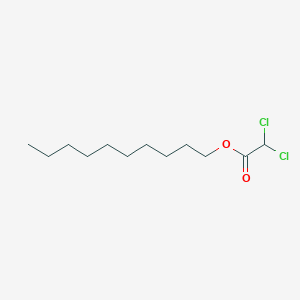

Decyl dichloroacetate is an ester derived from dichloroacetic acid (Cl₂CHCOOH) and decyl alcohol (C₁₀H₂₁OH). Its structure comprises a 10-carbon alkyl chain (decyl group) esterified to the dichloroacetate moiety.

Propiedades

Número CAS |

83005-00-9 |

|---|---|

Fórmula molecular |

C12H22Cl2O2 |

Peso molecular |

269.20 g/mol |

Nombre IUPAC |

decyl 2,2-dichloroacetate |

InChI |

InChI=1S/C12H22Cl2O2/c1-2-3-4-5-6-7-8-9-10-16-12(15)11(13)14/h11H,2-10H2,1H3 |

Clave InChI |

ZMLAQDPXQKQOGC-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCOC(=O)C(Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Decyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with decanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of decyl dichloroacetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity decyl dichloroacetate .

Análisis De Reacciones Químicas

Types of Reactions: Decyl dichloroacetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, decyl dichloroacetate can hydrolyze to produce dichloroacetic acid and decanol.

Substitution Reactions: The chlorine atoms in decyl dichloroacetate can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Substitution: Nucleophiles like hydroxide ions under mild conditions.

Major Products Formed:

Hydrolysis: Dichloroacetic acid and decanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Decyl dichloroacetate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce the dichloroacetate moiety into other compounds.

Biology: Studies have explored its potential effects on cellular metabolism and its role in modulating enzyme activity.

Mecanismo De Acción

The mechanism of action of decyl dichloroacetate involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: Decyl dichloroacetate inhibits enzymes such as pyruvate dehydrogenase kinase, leading to increased oxidative phosphorylation and reduced glycolysis in cells.

Metabolic Modulation: By altering the balance between glycolysis and oxidative phosphorylation, decyl dichloroacetate can affect cellular energy production and metabolism.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs

Dichloroacetate esters vary by alkyl chain length and substituents. Key analogs include:

Notes:

- Decyl dichloroacetate (inferred): Likely formula C₁₂H₂₂Cl₂O₂, molecular weight ~265.2 g/mol. Its long alkyl chain enhances lipid solubility compared to methyl/ethyl analogs.

- Dichloroacetates differ from chloroacetates (e.g., dodecyl chloroacetate) in reactivity and toxicity due to the presence of two chlorine atoms .

Physicochemical Properties

- Volatility : Shorter-chain esters (methyl, ethyl) exhibit higher volatility, whereas decyl and dodecyl derivatives are less volatile due to increased molecular weight and lipophilicity .

- Solubility : Sodium dichloroacetate is water-soluble, while alkyl esters like decyl dichloroacetate are more soluble in organic solvents .

- Reactivity: Dichloroacetates are more reactive than mono-chloroacetates due to the electron-withdrawing effect of two chlorine atoms, facilitating nucleophilic substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.